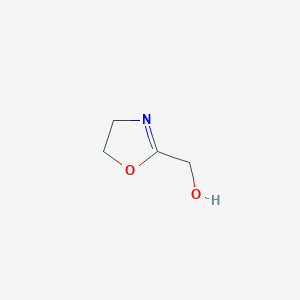
(4,5-Dihydro-oxazol-2-yl)-methanol
Vue d'ensemble
Description
(4,5-Dihydro-oxazol-2-yl)-methanol is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,5-Dihydro-oxazol-2-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Dihydro-oxazol-2-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition : Oxazole derivatives, including compounds similar to (4,5-Dihydro-oxazol-2-yl)-methanol, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid medium. These compounds significantly reduce the corrosion rate of mild steel, with inhibition efficiencies increasing with concentration. The inhibitory effect occurs through adsorption of inhibitor molecules on the metal surface. Some oxazole derivatives act as mixed-type inhibitors with a cathodic predominance effect (Rahmani et al., 2018).
Coordination Chemistry : Oxazoline ligands, including 4,5-Dihydro-1,3-oxazole derivatives, are used in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis from available precursors, and modulation of chiral centers near the donor atoms (Gómez et al., 1999).
Anticancer and Antimicrobial Agents : Compounds incorporating 1,3-oxazole have been synthesized and studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. Additionally, these compounds displayed significant in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Catalysis in Organic Synthesis : Oxazoline ligands have been employed in the synthesis of various organic compounds. For instance, oxidorhenium(V) complexes with oxazolinylmethoxido ligands have been tested as catalysts for the epoxidation of cyclooctene, demonstrating good yields and selectivity (Terfassa et al., 2011).
Development of Novel Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds involving 1,3-oxazole, leading to the discovery of various applications in medicinal chemistry and drug development (Mehta, 2016).
Propriétés
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-4-5-1-2-7-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBIEHZUCEYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dihydrooxazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



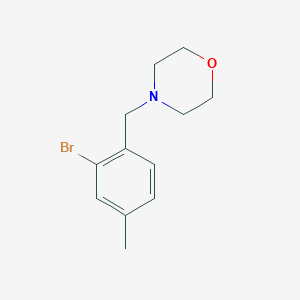


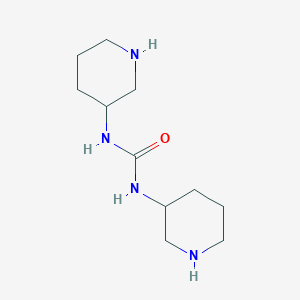
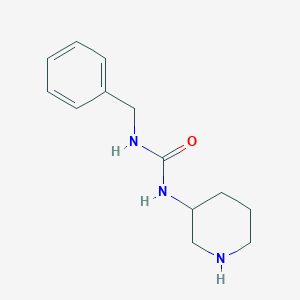
![tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate](/img/structure/B8013283.png)
![tert-butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate](/img/structure/B8013286.png)
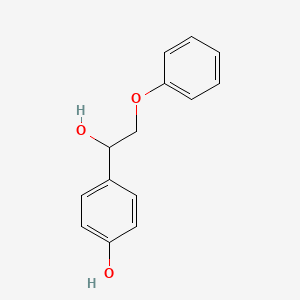
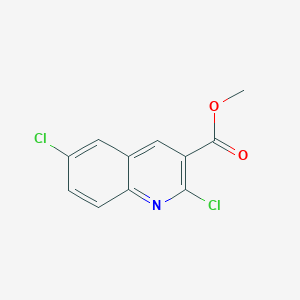
![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester](/img/structure/B8013315.png)

